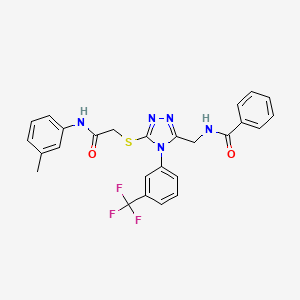

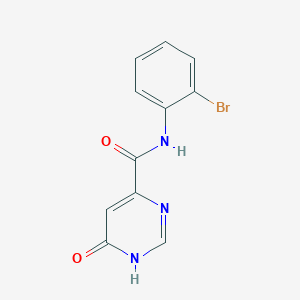

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached. The “carboxamide” part of the name suggests the presence of a carboxamide group (CONH2), and the “6-hydroxy” indicates a hydroxyl group (OH) attached to the 6th carbon of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, namely “N-(2-bromophenyl)benzamide”, has been analyzed . The molecular formula of “N-(2-bromophenyl)benzamide” is C13H10BrNO, with an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, N-(2-bromophenyl)acrylamides have been shown to undergo a palladium-catalyzed Heck/Suzuki cascade reaction . This reaction was found to tolerate a wide range of functional groups .Scientific Research Applications

Antiviral Activity

Research on 2,4-Diamino-6-hydroxypyrimidines, including derivatives similar to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, has shown potential antiviral activities. These compounds, when modified, have exhibited inhibitory effects against retroviruses, demonstrating promising antiretroviral activity. The specific derivatives were effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting their potential for further exploration in antiviral therapy (Hocková et al., 2003).

Antimicrobial Activity

The synthesis of new derivatives from core structures similar to this compound has led to compounds with notable antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives underwent further cyclization to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, which were tested and displayed considerable antimicrobial properties (Gad-Elkareem et al., 2011).

Synthesis and Characterization for Drug Development

The synthesis and characterization of compounds structurally related to this compound have contributed significantly to drug development efforts. These compounds serve as key intermediates or precursors in the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer drugs. For example, the discovery of selective Met kinase inhibitors for potential treatment of cancers illustrates the application of such compounds in designing new therapeutic agents (Schroeder et al., 2009).

Anticancer and Enzyme Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives, structurally related to this compound, have been synthesized and evaluated for their antitumor activity and enzyme inhibition properties. These compounds showed selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, indicating their potential in cancer therapy (Wang et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . These compounds typically target key enzymes or proteins in the parasites causing these diseases.

Mode of Action

It’s known that similar compounds participate in a palladium-catalyzed heck/suzuki cascade reaction . This reaction involves the formation of a complex with palladium, which then undergoes transmetalation . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which this compound likely participates in, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially affect various biochemical pathways by introducing new carbon–carbon bonds.

Result of Action

The compound’s likely participation in the heck/suzuki cascade reaction suggests that it could introduce new carbon–carbon bonds in the target molecules . This could potentially lead to changes in the structure and function of these molecules.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect the heck/suzuki cascade reaction that this compound likely participates in .

Properties

IUPAC Name |

N-(2-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTNHWLTFQNDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)

![6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2769268.png)

![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)

![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)